3-Amino-1-butylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

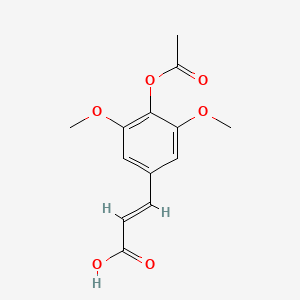

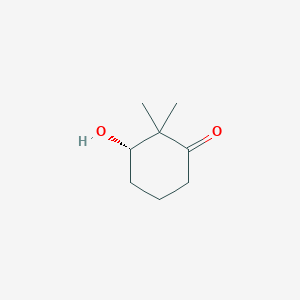

3-Amino-1-butylurea is a chemical compound with the molecular formula C5H13N3O and a molecular weight of 131.18 . It is also known by its IUPAC name, N-butylhydrazinecarboxamide . It is typically stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 3-Amino-1-butylurea involves a reaction with hydrazine in methanol at 0 degrees Celsius for 1 hour . The yield of this reaction is approximately 84% .

Molecular Structure Analysis

The InChI code for 3-Amino-1-butylurea is 1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

3-Amino-1-butylurea is a powder with a melting point of 50-52 degrees Celsius .

Scientific Research Applications

Coordination Chemistry and Biological Properties

3-Amino-1-butylurea and its derivatives demonstrate significant applications in coordination chemistry. Saeed, Flörke, and Erben (2014) highlight the chemical versatility of thiourea molecules, which share structural similarities with 3-Amino-1-butylurea, showing their applications as ligands in coordination chemistry. The study discusses the potential of these compounds in high-throughput screening assays and structure–activity analyses, indicating their promising role in interdisciplinary approaches combining chemistry and biology (Saeed, Flörke, & Erben, 2014).

Neuroprotective Potential

The neuroprotective potential of derivatives related to 3-Amino-1-butylurea, such as 3-N-Butylphthalide (NBP), has been explored in the context of ischemic stroke and degenerative diseases. Abdoulaye and Guo (2016) review the significant neuroprotective effects of NBP, highlighting its multifaceted actions on oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. This underscores the broader implications of studying 3-Amino-1-butylurea derivatives for neurological disorder management (Abdoulaye & Guo, 2016).

Flavor Chemistry in Foods

Exploring the production and breakdown pathways of branched aldehydes in foods, Smit, Engels, and Smit (2009) delve into the formation of these compounds from amino acids, including pathways that may involve compounds structurally related to 3-Amino-1-butylurea. Their work provides insights into controlling the formation of flavor compounds, crucial for the food industry (Smit, Engels, & Smit, 2009).

Fine Organic Synthesis

Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) review the industrial use of amino-1,2,4-triazoles, highlighting their role in the production of agricultural products, pharmaceuticals, and other chemicals. This review underscores the potential of 3-Amino-1-butylurea and similar compounds in fine organic synthesis, showing their versatility and wide range of applications (Nazarov et al., 2021).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, including structures derived from or related to 3-Amino-1-butylurea, have shown promise in biomedical applications. Thompson and Scholz (2021) discuss the use of these polymers as delivery vehicles for genes and drugs, highlighting the potential for 3-Amino-1-butylurea derivatives in creating efficient drug delivery systems (Thompson & Scholz, 2021).

Safety and Hazards

The safety information for 3-Amino-1-butylurea includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

1-amino-3-butylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXXDLQVFZTAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506520 |

Source

|

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20605-19-0 |

Source

|

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.